molecular formula C11H14N2O4 B5154542 Azepan-1-yl-(5-nitrofuran-2-yl)methanone CAS No. 725244-85-9

Azepan-1-yl-(5-nitrofuran-2-yl)methanone

Cat. No.: B5154542
CAS No.: 725244-85-9
M. Wt: 238.24 g/mol
InChI Key: CFBAPNSGBMBYEX-UHFFFAOYSA-N
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Description

Azepan-1-yl-(5-nitrofuran-2-yl)methanone is a compound that belongs to the class of nitrofuran derivatives. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties . The compound features a furan ring substituted with a nitro group at the 5-position and an azepane ring attached via a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl-(5-nitrofuran-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Scientific Research Applications

Properties

IUPAC Name

azepan-1-yl-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-11(12-7-3-1-2-4-8-12)9-5-6-10(17-9)13(15)16/h5-6H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBAPNSGBMBYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210615
Record name (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

725244-85-9
Record name (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=725244-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-azepin-1-yl)(5-nitro-2-furanyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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